3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate
Brand Name: Vulcanchem
CAS No.: 314041-39-9
VCID: VC3910907
InChI: InChI=1S/C9H5F3O2.H2O/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5H;1H2
SMILES: C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F.O
Molecular Formula: C9H7F3O3
Molecular Weight: 220.14 g/mol

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate

CAS No.: 314041-39-9

Cat. No.: VC3910907

Molecular Formula: C9H7F3O3

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate - 314041-39-9

Specification

CAS No. 314041-39-9
Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
IUPAC Name 3,3,3-trifluoro-1-phenylpropane-1,2-dione;hydrate
Standard InChI InChI=1S/C9H5F3O2.H2O/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5H;1H2
Standard InChI Key PSKYXWMZYBYVDK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F.O
Canonical SMILES C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F.O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a propane-1,2-dione backbone substituted with a phenyl group at position 1 and a trifluoromethyl group at position 3. The hydrate form incorporates one water molecule, as evidenced by its molecular formula (C₉H₇F₃O₃) . Key structural identifiers include:

  • IUPAC Name: 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate

  • SMILES: OC(C(F)(F)F)C(=O)c1ccccc1

  • InChIKey: WMVNQJYLHOJOIR-UHFFFAOYSA-N

The trifluoromethyl group enhances electrophilicity at the diketone moiety, facilitating nucleophilic reactions .

Physical Properties

PropertyValueSource
Molecular Weight220.15 g/mol
Melting Point80–83°C
Density1.338 ± 0.06 g/cm³
Boiling Point (anhydrous)77–79°C (20 Torr)

The hydrate’s stability is temperature-sensitive, with dehydration observed above 80°C .

Synthesis and Hydration Dynamics

Synthetic Routes

The anhydrous form (CAS 36750-88-6) is synthesized via Claisen condensation between ethyl trifluoroacetate and phenylacetylene derivatives under basic conditions . A modified protocol for the hydrate involves:

  • Reagents: Sodium hydride (NaH), ethyl benzoate, and 1-(2-hydroxyphenyl)ethanone in tetrahydrofuran (THF) .

  • Mechanism: Base-mediated enolate formation followed by nucleophilic acyl substitution .

  • Hydration: Spontaneous water incorporation upon exposure to atmospheric moisture .

Hydration Effects

The hydrate exhibits:

  • Enhanced Solubility: Water association improves polar solvent compatibility (e.g., methanol, acetone) .

  • Stability Trade-offs: Reduced thermal stability compared to the anhydrous form .

Reactivity and Applications

Electrophilic Reactivity

The trifluoromethyl group and diketone moiety enable:

  • Nucleophilic Additions: Attack at the carbonyl carbons by amines or alcohols .

  • Fluorine-Specific Reactions: Participation in halogen-bonding interactions, useful in catalysis .

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Fluoroflavones: Synthesized via one-pot reactions with Selectfluor, yielding bioactive molecules .

  • Antimicrobial Agents: Trifluoromethyl groups enhance membrane permeability in drug candidates .

Material Science Applications

  • Polymer Modifiers: Incorporation into resins to improve thermal resistance .

  • Ligand Design: Chelating properties for metal-organic frameworks (MOFs) .

HazardCategoryPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves; avoid contact
Eye DamageCategory 2Use safety goggles
RespiratoryCategory 3Use fume hoods

Comparative Analysis with Analogues

CompoundMelting Point (°C)ReactivityApplications
3,3,3-Trifluoro-1-(pentafluorophenyl)propane-1,2-dione105–107Higher electrophilicityFluoropolymer synthesis
1-Phenylpropane-1,2-dione<20Lower stabilityEphedrine biosynthesis

The hydrate’s balance of stability and reactivity makes it preferable for controlled synthetic applications .

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